molecular formula C18H13FN2OS B5795430 N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide

N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide

Cat. No. B5795430
M. Wt: 324.4 g/mol
InChI Key: FQQKVPPRBHWJDG-UHFFFAOYSA-N
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Description

N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide, also known as FNC or FNC 8-80, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of thiosemicarbazones, which are known for their anti-cancer properties. FNC has shown promising results in preclinical studies, and further research is underway to explore its potential as a cancer therapy.

Mechanism of Action

N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide works by binding to the active site of the ribonucleotide reductase enzyme, which is responsible for converting ribonucleotides to deoxyribonucleotides. This process is essential for DNA synthesis and cell division. By inhibiting this enzyme, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can disrupt DNA synthesis and induce cell cycle arrest. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to have anti-inflammatory and antioxidant effects. These properties make N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide is its simplicity of synthesis, which makes it readily available for laboratory experiments. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide. One potential avenue is the development of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide-based combination therapies, which can enhance its anti-cancer properties and overcome drug resistance. Additionally, further studies are needed to explore the potential of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide in other diseases, such as inflammation and neurodegenerative disorders. Finally, the development of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide analogs with improved solubility and bioavailability can enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form 4-fluorophenylhydrazinecarbothioamide. This compound is then reacted with 1-naphthaldehyde to form N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide works by targeting the ribonucleotide reductase enzyme, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c19-13-8-10-14(11-9-13)20-18(23)21-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQKVPPRBHWJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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